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molecular formula C6H13NO2 B8791295 2-[(butan-2-yl)amino]acetic acid CAS No. 58695-42-4

2-[(butan-2-yl)amino]acetic acid

Cat. No. B8791295
M. Wt: 131.17 g/mol
InChI Key: IVCQRTJVLJXKKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04525294

Procedure details

338 g of glycine (4.5 mols), 1.5 liters of methanol, 15 g of 10% Pd on C, wet with water, and 500 g of methylethylketone (6.93 mols) are charged into the autoclave.
Quantity
338 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
reactant
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].CO.[CH3:8][C:9]([CH2:11][CH3:12])=O>[Pd].O>[CH:9]([NH:1][CH2:2][C:3]([OH:5])=[O:4])([CH2:11][CH3:12])[CH3:8]

Inputs

Step One
Name
Quantity
338 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
1.5 L
Type
reactant
Smiles
CO
Name
Quantity
500 g
Type
reactant
Smiles
CC(=O)CC
Name
Quantity
15 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(CC)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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